molecular formula C18H21N5O B10895133 N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide

N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10895133
M. Wt: 323.4 g/mol
InChI Key: WYENMTBQMNJNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(1-Benzyl-1H-pyrazol-3-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-1-ethyl-3,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C18H21N5O/c1-4-23-14(3)17(13(2)20-23)18(24)19-16-10-11-22(21-16)12-15-8-6-5-7-9-15/h5-11H,4,12H2,1-3H3,(H,19,21,24)

InChI Key

WYENMTBQMNJNKV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3)C

Origin of Product

United States

Chemical Reactions Analysis

N~4~-(1-Benzyl-1H-pyrazol-3-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N~4~-(1-Benzyl-1H-pyrazol-3-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent due to its interaction with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N4-(1-Benzyl-1H-pyrazol-3-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind effectively to its targets, influencing their activity and resulting in the desired therapeutic or biological outcomes .

Comparison with Similar Compounds

N~4~-(1-Benzyl-1H-pyrazol-3-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide can be compared to other pyrazole derivatives, such as:

The uniqueness of N4-(1-Benzyl-1H-pyrazol-3-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.